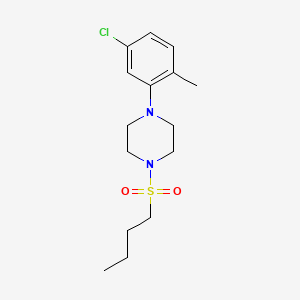

![molecular formula C16H20N4O2S B5400028 2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B5400028.png)

2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine

Descripción general

Descripción

2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C16H20N4O2S.

Mecanismo De Acción

Target of Action

The primary target of 2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. This transporter plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta of the kidney .

Mode of Action

2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby reducing the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, 2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle occurs in the liver and is critical for the removal of excess nitrogen from the body. The inhibition of UT-B disrupts the normal flow of urea, potentially affecting the concentration of urea in the blood and urine .

Pharmacokinetics

It is known that despite its short half-life in in vitro rat hepatic microsomes stability tests, an average inhibitor concentration can be reached in mice even 6 hours after a single dose .

Result of Action

The inhibition of UT-B by 2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine results in decreased urea transport. This can lead to changes in the urinary concentration and volume . In animal models, it has been shown to effectively decrease maximum urinary concentration and increase urination volume .

Métodos De Preparación

The synthesis of 2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine typically involves the reaction of 4-(4-ethylphenyl)sulfonylpiperazine with pyrimidine derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Análisis De Reacciones Químicas

2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Aplicaciones Científicas De Investigación

2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:

2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound also acts as an acetylcholinesterase inhibitor but has different substituents on the piperazine ring.

2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine:

The uniqueness of this compound lies in its specific ethylphenyl and sulfonyl substituents, which confer distinct chemical properties and biological activities.

Propiedades

IUPAC Name |

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-2-14-4-6-15(7-5-14)23(21,22)20-12-10-19(11-13-20)16-17-8-3-9-18-16/h3-9H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQIXBMSKIJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332418 | |

| Record name | 2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898059-44-4 | |

| Record name | 2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5399962.png)

![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5399970.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[2-(1-piperazinyl)ethyl]amino}methyl)-2-piperidinone dihydrochloride](/img/structure/B5399983.png)

![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399998.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5400003.png)

![5-{[(2-methoxyethyl)amino]sulfonyl}-2',6'-dimethylbiphenyl-3-carboxylic acid](/img/structure/B5400010.png)

![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5400024.png)

![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5400033.png)

![ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400037.png)

![6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5400043.png)

![2-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5400057.png)